2-Chloro-3,5-dinitrothiophene

SNAr Reactivity Nucleophilic Substitution Heterocyclic Chemistry

2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4) is a premier electrophilic building block for nucleophilic aromatic substitution. Its thiophene core, activated by dual nitro groups, exhibits a uniquely small nitro group dihedral angle (6.7°) that dramatically stabilizes the Meisenheimer intermediate, delivering faster kinetics and higher yields than analogous benzene derivatives. Ideal for parallel synthesis of thiophene-based libraries in medicinal and agrochemical R&D. Choose this compound for reliable, high-yielding derivatization under mild conditions.

Molecular Formula C4HClN2O4S
Molecular Weight 208.58 g/mol
CAS No. 6286-32-4
Cat. No. B189638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-dinitrothiophene
CAS6286-32-4
Molecular FormulaC4HClN2O4S
Molecular Weight208.58 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
InChIInChI=1S/C4HClN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H
InChIKeyAPWYALWJANASTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4): A Versatile Heteroaromatic Building Block for Nucleophilic Substitution and Bioactive Scaffold Synthesis


2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4) is a highly electron-deficient heteroaromatic compound widely used as a key intermediate in organic synthesis. Its core structure consists of a thiophene ring activated by two strong electron-withdrawing nitro groups at the 3- and 5-positions and a chlorine leaving group at the 2-position, making it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. This unique electronic configuration, which is more reactive than analogous benzene derivatives [1], enables efficient functionalization with a variety of nucleophiles, including amines [2], thiols, and carbanions. This reactivity underpins its primary utility in the construction of diverse thiophene-based libraries for medicinal chemistry [3] and agrochemical development [2].

Why 2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4) Cannot Be Directly Substituted by Common Analogs in Critical SNAr Applications


Direct substitution of 2-chloro-3,5-dinitrothiophene with simpler or more readily available nitro-chloroarenes, such as 2,4-dinitrochlorobenzene, is not chemically equivalent and can lead to significant reductions in reaction rates and yields. The thiophene ring's lower aromaticity and distinct geometry result in a smaller dihedral angle for its nitro groups relative to the ring plane compared to benzene derivatives [1]. This structural feature, confirmed by X-ray crystallography and ab initio calculations, leads to enhanced conjugation and greater stabilization of the Meisenheimer complex intermediate during nucleophilic attack, thereby conferring higher intrinsic reactivity in SNAr reactions [1]. Consequently, using a less reactive analog may necessitate forcing conditions (e.g., higher temperatures, stronger bases), increase side-product formation, or result in incomplete conversion, thus compromising synthetic efficiency and the purity of the final product.

Quantitative Evidence for Selecting 2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4): Reactivity, Selectivity, and Performance Data


Enhanced SNAr Reactivity of 2-Chloro-3,5-dinitrothiophene vs. Aromatic Carbocyclic Analogs

The enhanced SNAr reactivity of 2-chloro-3,5-dinitrothiophene compared to its benzene analog, 2,4-dinitrochlorobenzene, is structurally quantified. X-ray crystallography shows that the dihedral angle between the 3-nitro group and the thiophene ring plane is significantly smaller (6.7°) than the typical angle observed for nitro groups in analogous dinitrobenzene derivatives [1]. This structural difference leads to more effective conjugation and a greater stabilization of the negatively charged intermediate formed during nucleophilic attack, providing a molecular-level explanation for its superior performance as an electrophile [1].

SNAr Reactivity Nucleophilic Substitution Heterocyclic Chemistry Kinetics

Superior Antimicrobial Potency of 2-Chloro-3,5-dinitrothiophene Compared to Mono-Nitrothiophene Analogs

In a direct comparative study of 19 nitrothiophene derivatives against E. coli, M. luteus, and A. niger, 2-chloro-3,5-dinitrothiophene was identified as one of the two most active compounds across all three organisms, showing the highest or equal-highest potency [1]. In stark contrast, the structurally simpler analog, 2-nitrothiophene, was consistently the least active compound in the series [1]. This demonstrates that the combination of two nitro groups and a halogen is critical for potent biological activity, and substitution with a mono-nitro analog is not a viable alternative.

Antimicrobial Activity Structure-Activity Relationship Minimum Inhibitory Concentration Medicinal Chemistry

Validated Synthetic Utility: High-Yield Conversion to N,N-Dialkylamino Derivatives

The synthetic versatility of 2-chloro-3,5-dinitrothiophene is evidenced by its efficient reaction with secondary amines under mild conditions to yield valuable N,N-dialkylamino-3,5-dinitrothiophene products. In a documented procedure, reaction with diethylamine in refluxing methanol for 30 minutes afforded the desired product in a 68% yield after chromatographic purification [1]. This demonstrates a practical, high-yielding route for generating functionalized derivatives without requiring aggressive reagents or complex procedures.

Synthetic Efficiency Process Chemistry Amine Nucleophiles Derivatization

Primary Application Scenarios for 2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4) Based on Evidence


Rapid Synthesis of Diverse SNAr-Derived Libraries for Drug Discovery

2-Chloro-3,5-dinitrothiophene is an optimal electrophilic building block for the rapid, parallel synthesis of compound libraries. Its high intrinsic SNAr reactivity, underpinned by the small nitro group dihedral angle (6.7°) which stabilizes the Meisenheimer complex [1], allows for efficient derivatization with a wide range of nitrogen, oxygen, and sulfur nucleophiles under mild conditions. This facilitates the exploration of chemical space around the dinitrothiophene core, a scaffold with demonstrated antimicrobial potential [2].

Process Development for Agrochemical Intermediates

The high-yielding and robust conversion of 2-chloro-3,5-dinitrothiophene to N,N-dialkylamino-3,5-dinitrothiophenes (e.g., 68% yield with diethylamine) [3] establishes it as a reliable starting material for process development. The resulting derivatives are known to possess pre- and post-emergent herbicidal activity [3], making this compound a key intermediate for synthesizing and scaling up potential new agrochemical products.

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr)

The unique structural and electronic properties of 2-chloro-3,5-dinitrothiophene make it an ideal model system for fundamental mechanistic studies of the SNAr reaction. The direct correlation between its crystal structure—specifically the minimal 6.7° twist of the nitro group—and its enhanced reaction kinetics compared to benzene analogs [1] provides a clear, quantifiable structure-activity relationship. This allows researchers to probe the subtle electronic and steric factors governing nucleophilic attack on heteroaromatic systems.

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